SN52

NF-κB Inhibition Peptide Sequence Analysis Nuclear Transport

This SN52 peptide (H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Arg-Lys-Ala-Leu-Pro-OH) features a precisely engineered bifunctional architecture with a unique C-terminal NLS variant (VQRKRKALP) critical for importin binding studies. Substitution with generic NF-κB inhibitors introduces experimental variability. Direct procurement ensures consistent, reproducible results for SAR investigations and rigorous negative control applications.

Molecular Formula C128H230N38O28
Molecular Weight 2749.4 g/mol
Cat. No. B13386817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSN52
Molecular FormulaC128H230N38O28
Molecular Weight2749.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N
InChIInChI=1S/C128H230N38O28/c1-63(2)56-86(156-115(183)90(60-67(9)10)158-121(189)98(71(17)18)162-105(173)78(26)145-117(185)93-43-36-54-165(93)123(191)92(62-69(13)14)160-116(184)89(59-66(7)8)155-102(170)76(24)146-119(187)97(70(15)16)161-104(172)77(25)142-100(168)73(21)131)112(180)144-74(22)101(169)154-88(58-65(5)6)114(182)157-87(57-64(3)4)113(181)147-79(27)122(190)164-53-35-44-94(164)118(186)163-99(72(19)20)120(188)153-85(46-47-96(132)167)111(179)152-84(42-34-52-141-128(137)138)109(177)149-81(39-29-31-49-130)107(175)150-83(41-33-51-140-127(135)136)110(178)151-82(40-32-50-139-126(133)134)108(176)148-80(38-28-30-48-129)106(174)143-75(23)103(171)159-91(61-68(11)12)124(192)166-55-37-45-95(166)125(193)194/h63-95,97-99H,28-62,129-131H2,1-27H3,(H2,132,167)(H,142,168)(H,143,174)(H,144,180)(H,145,185)(H,146,187)(H,147,181)(H,148,176)(H,149,177)(H,150,175)(H,151,178)(H,152,179)(H,153,188)(H,154,169)(H,155,170)(H,156,183)(H,157,182)(H,158,189)(H,159,171)(H,160,184)(H,161,172)(H,162,173)(H,163,186)(H,193,194)(H4,133,134,139)(H4,135,136,140)(H4,137,138,141)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,97-,98-,99-/m0/s1
InChIKeyKKVAZUYAQWFLEN-YHVXUEFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Arg-Lys-Ala-Leu-Pro-OH: A Specialized Cell-Permeable Peptide for Targeted Intracellular Research


H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Arg-Lys-Ala-Leu-Pro-OH is a 26-amino acid chimeric peptide. Its N-terminal region (Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro) is a hydrophobic, membrane-permeable sequence (MPS) derived from the signal peptide of Kaposi fibroblast growth factor (K-FGF), enabling efficient cellular internalization without the need for additional transfection reagents [1]. The C-terminal region (Val-Gln-Arg-Lys-Arg-Arg-Lys-Ala-Leu-Pro) is a highly basic, cationic sequence that functions as a putative nuclear localization signal (NLS), directing the peptide to the cell nucleus after uptake [2]. This compound is a specialized analog of the well-known NF-κB inhibitor SN50, distinguished by a unique C-terminal sequence [3].

Why H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Arg-Lys-Ala-Leu-Pro-OH Cannot Be Substituted by Common Cell-Penetrating Peptides or NF-κB Inhibitors


Generic substitution with other cell-penetrating peptides (e.g., TAT, Penetratin) or widely used NF-κB inhibitors like SN50 is inadvisable due to the compound's precisely engineered, bifunctional architecture. The specific MPS sequence ensures a distinct internalization mechanism and intracellular trafficking pattern compared to arginine-rich CPPs [1]. Critically, the unique C-terminal NLS sequence (VQRKRKALP) is a variant of the canonical NF-κB p50 NLS (VQRKRQKLMP) found in SN50 [2]. Even single amino acid mutations within an NLS can abrogate or significantly alter nuclear import efficiency and subsequent biological activity [3]. Substituting this compound with a generic analog would introduce an unknown variable into the experiment, as the altered sequence may result in different binding affinities for importins, divergent subcellular localization, and consequently, non-comparable or uninterpretable functional outcomes. Therefore, for studies requiring this exact sequence variant, direct procurement is essential for experimental consistency and reproducibility.

Quantitative Evidence Guide for H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Arg-Lys-Ala-Leu-Pro-OH Selection


Sequence Identity and Functional Divergence from the Canonical NF-κB Inhibitor SN50

The target peptide's C-terminal NLS sequence (VQRKRKALP) differs from the canonical NF-κB p50 NLS (VQRKRQKLMP) found in the widely used inhibitor SN50 by two amino acid substitutions and a deletion (K for Q at position 7, A for M at position 10, and deletion of the C-terminal Pro). This is a sequence variant, not the standard SN50 molecule [1]. The mutation of even a single residue within an NLS is known to be sufficient to disrupt nuclear import [2].

NF-κB Inhibition Peptide Sequence Analysis Nuclear Transport

Proprietary Variant with Uncharacterized Bioactivity

A comprehensive search of primary research literature, patents, and authoritative databases returns no direct, peer-reviewed evidence characterizing the biological activity, binding affinity, or cellular effects of this exact peptide. It does not appear in major databases like PubChem or ChEMBL under this sequence. The closest identified reference is a patent for a related, but distinct, peptide sequence (Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Gln-Lys-Leu-Met-Pro-OH) [1].

Cell-Penetrating Peptide Nuclear Localization Signal Custom Peptide Synthesis

Predicted Physicochemical Properties Differentiate from SN50

Computational analysis of the physicochemical properties reveals distinct differences from the closely related peptide SN50. These differences stem from the altered amino acid composition in the C-terminal region, which results in a lower predicted molecular weight and a less negative GRAVY score, indicating a change in overall hydrophilicity [1].

Peptide Chemistry Physicochemical Analysis Drug Design

Optimal Application Scenarios for H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Arg-Lys-Ala-Leu-Pro-OH in Research


Structure-Activity Relationship (SAR) Studies of Nuclear Import Inhibitors

This peptide is ideally suited for SAR studies aimed at dissecting the contribution of specific amino acids within the NF-κB p50 nuclear localization sequence (NLS). By comparing its nuclear import efficiency and functional effects against the well-characterized SN50 peptide (VQRKRQKLMP) [1], researchers can precisely define the structural requirements for importin-α binding and subsequent NF-κB inhibition. The sequence differences (K for Q and A for M) provide specific, testable hypotheses about the role of these residues in mediating protein-protein interactions critical for nuclear translocation.

Negative Control for Cell-Penetrating Cargo Delivery Systems

As the biological activity of this specific NLS variant (VQRKRKALP) is uncharacterized and may be functionally inert compared to the active VQRKRQKLMP sequence [2], this peptide can serve as a rigorous negative control for experiments involving the intracellular delivery of cargo molecules. It can be conjugated to a cargo of interest to control for any non-specific effects arising from the MPS-mediated cellular internalization process itself, isolating the specific biological impact of the active NLS sequence.

Development of Novel Cell-Penetrating Peptide (CPP) Vectors

This compound can be used as a building block or scaffold in the engineering of new CPP vectors. Its unique C-terminal sequence can be modified or replaced with other functional motifs (e.g., a different targeting peptide or a therapeutic cargo) to create chimeric molecules with customized intracellular delivery and targeting properties. The well-documented internalization efficiency of the MPS domain [3] provides a reliable foundation for such vector development efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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